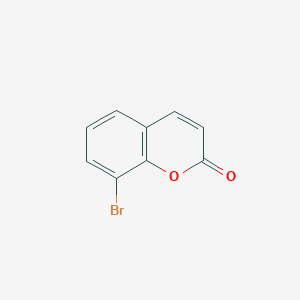

8-Bromo-2H-1-benzopyran-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVMXYHSBRLPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457275 | |

| Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33491-30-4 | |

| Record name | 8-Bromo-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33491-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Bromo-2H-1-benzopyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 8-Bromo-2H-1-benzopyran-2-one (also known as 8-bromocoumarin). While specific experimental data for this compound is limited in publicly available literature, this document compiles available information and provides predicted properties based on the well-established chemistry of coumarins and brominated aromatic compounds. This guide includes a summary of physicochemical properties, detailed hypothetical experimental protocols for its synthesis and characterization, and visualizations of potential biological signaling pathways it may influence. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of coumarin derivatives in drug discovery and development.

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a large and important class of naturally occurring and synthetic heterocyclic compounds. Their scaffold is present in numerous phytochemicals and has been a privileged structure in medicinal chemistry due to its wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The biological activity of coumarin derivatives is highly dependent on the substitution pattern on the benzopyran-2-one core.

This compound is a synthetic derivative where a bromine atom is introduced at the C8 position of the coumarin ring. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of the bromine atom at the 8-position is expected to influence the electronic distribution and steric profile of the coumarin ring, potentially leading to unique biological activities. This guide aims to provide a detailed understanding of the chemical properties and potential biological relevance of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized in the tables below. Experimental values are provided where available; in their absence, computed or predicted values are listed with a clear indication.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | 8-bromochromen-2-one | PubChem[1] |

| CAS Number | 33491-30-4 | PubChem[1] |

| Molecular Formula | C₉H₅BrO₂ | PubChem[1] |

| Molecular Weight | 225.04 g/mol | PubChem[1] |

| Appearance | Predicted: White to off-white solid | General knowledge |

| Melting Point | Not available (Predicted to be higher than coumarin's 68-71 °C) | General knowledge |

| Boiling Point | Not available (Predicted to be significantly higher than coumarin's 298 °C at atmospheric pressure) | General knowledge |

Table 2: Solubility Profile (Predicted)

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | Based on the low water solubility of the parent coumarin. |

| Methanol | Soluble | Polar protic solvent. |

| Ethanol | Soluble | Polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent. |

| N,N-Dimethylformamide (DMF) | Soluble | Polar aprotic solvent. |

| Chloroform | Soluble | Nonpolar organic solvent. |

| Dichloromethane (DCM) | Soluble | Nonpolar organic solvent. |

| Ethyl Acetate | Soluble | Moderately polar organic solvent. |

| Hexane | Sparingly soluble to insoluble | Nonpolar organic solvent. |

Experimental Protocols

This section provides detailed hypothetical methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical reactions for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound is via the Pechmann condensation of 2-bromophenol with malic acid in the presence of a dehydrating agent like sulfuric acid.

Materials:

-

2-Bromophenol

-

Malic acid

-

Concentrated sulfuric acid

-

Ice-cold water

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stirrer

-

Beakers

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, cautiously add 2-bromophenol (1 equivalent) to an excess of cold (0-5 °C) concentrated sulfuric acid with stirring.

-

To this mixture, slowly add malic acid (1.1 equivalents) in small portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to 80-90 °C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large volume of ice-cold water with vigorous stirring.

-

A solid precipitate of crude this compound should form.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water to remove any residual acid.

-

Further wash the solid with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

-

Dry the purified crystals under vacuum.

Spectroscopic Characterization

The following are the expected spectroscopic data and the protocols to obtain them.

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR (Predicted in CDCl₃, 400 MHz):

-

δ 7.70-7.80 (dd, 1H): Aromatic proton at C5, ortho to the bromine atom.

-

δ 7.20-7.30 (t, 1H): Aromatic proton at C6.

-

δ 7.50-7.60 (dd, 1H): Aromatic proton at C7.

-

δ 6.50-6.60 (d, 1H): Olefinic proton at C3.

-

δ 7.90-8.00 (d, 1H): Olefinic proton at C4.

¹³C NMR (Predicted in CDCl₃, 100 MHz):

-

δ 160-162: Carbonyl carbon (C2).

-

δ 150-155: Aromatic quaternary carbon (C8a).

-

δ 143-145: Olefinic carbon (C4).

-

δ 130-135: Aromatic methine carbons (C5, C7).

-

δ 125-130: Aromatic methine carbon (C6).

-

δ 115-120: Olefinic carbon (C3) and aromatic quaternary carbon (C4a).

-

δ 110-115: Aromatic quaternary carbon bearing bromine (C8).

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Expected Characteristic Peaks:

-

~3050-3100 cm⁻¹: C-H stretching of the aromatic and vinylic protons.

-

~1720-1740 cm⁻¹: Strong C=O stretching of the α,β-unsaturated lactone.

-

~1600, 1580, 1480 cm⁻¹: C=C stretching vibrations of the aromatic and pyrone rings.

-

~1000-1250 cm⁻¹: C-O stretching vibrations.

-

~550-650 cm⁻¹: C-Br stretching vibration.

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent pair of peaks at m/z 224 and 226 in an approximate 1:1 ratio, characteristic of a monobrominated compound, corresponding to the [C₉H₅⁷⁹BrO₂]⁺ and [C₉H₅⁸¹BrO₂]⁺ isotopes.

-

[M-CO]⁺: A fragment resulting from the loss of a carbonyl group, showing peaks at m/z 196 and 198.

-

[M-CO-Br]⁺: A fragment resulting from the subsequent loss of the bromine atom, leading to a peak at m/z 117.

-

[C₈H₅O]⁺: A fragment corresponding to the benzofuranyl cation at m/z 117.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are scarce, the broader class of coumarins is known to interact with various biological targets and signaling pathways. The introduction of a bromine atom can enhance these activities.

Anticancer Activity and a Potential Signaling Pathway

Many coumarin derivatives have demonstrated anticancer properties by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway . Studies on related compounds, such as 8-methoxycoumarin, have shown modulation of this pathway. It is plausible that this compound could exert its effects through a similar mechanism.

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate gene expression and other cellular processes. Key components include the Ras/Raf/MEK/ERK cascade. Dysregulation of this pathway is a hallmark of many cancers.

Enzyme Inhibition

Coumarins are also known to be inhibitors of various enzymes. For instance, some benzopyran derivatives have been shown to inhibit glutathione reductase , an enzyme crucial for maintaining the redox balance within cells. Inhibition of this enzyme can lead to an increase in oxidative stress, which can be cytotoxic to cancer cells.

Conclusion

This compound is a synthetic coumarin derivative with potential for further investigation in medicinal chemistry and drug development. While specific experimental data on its physicochemical properties and biological activities are not extensively documented, this guide provides a comprehensive overview based on the established chemistry of related compounds. The provided hypothetical experimental protocols offer a starting point for its synthesis and characterization. Furthermore, the exploration of its potential interactions with key signaling pathways, such as the MAPK pathway and enzymes like glutathione reductase, highlights promising avenues for future research into its therapeutic applications, particularly in oncology. Further experimental validation of the properties and activities outlined in this guide is warranted to fully elucidate the potential of this compound as a lead compound in drug discovery.

References

An In-depth Technical Guide to 8-Bromo-2H-1-benzopyran-2-one

CAS Number: 33491-30-4

Synonyms: 8-Bromocoumarin

This technical guide provides a comprehensive overview of 8-Bromo-2H-1-benzopyran-2-one, a halogenated derivative of coumarin, for researchers, scientists, and drug development professionals. This document covers its physicochemical properties, synthesis, spectroscopic analysis, and potential biological activities, with a focus on its relevance in medicinal chemistry.

Physicochemical Properties

This compound is a solid organic compound. The introduction of a bromine atom at the 8-position of the coumarin scaffold is expected to influence its lipophilicity and electronic properties, which can, in turn, affect its biological activity.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 225.04 g/mol | --INVALID-LINK-- |

| IUPAC Name | 8-bromochromen-2-one | --INVALID-LINK-- |

| SMILES | C1=CC2=C(C(=C1)Br)OC(=O)C=C2 | --INVALID-LINK-- |

| InChI | InChI=1S/C9H5BrO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | --INVALID-LINK-- |

Synthesis

Experimental Protocol: Synthesis of Brominated Coumarins (Adapted)

This protocol is a general method for the bromination of coumarins and may require optimization for the specific synthesis of the 8-bromo isomer.

Materials:

-

Coumarin

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Benzoyl peroxide (initiator)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve coumarin (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired brominated coumarin isomer.

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques. While specific spectral data for this compound is not available in the provided search results, the expected spectral characteristics are outlined below based on the analysis of similar coumarin derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons. The bromine atom at the 8-position will influence the chemical shifts of the adjacent protons on the benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct carbon signals, including the characteristic signal for the carbonyl carbon of the lactone ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactone ring, typically in the region of 1700-1750 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br)[1]. Fragmentation patterns would likely involve the loss of CO and Br.

Biological Activity and Potential Applications

Coumarin and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a halogen atom, such as bromine, can enhance these activities.

Antimicrobial Activity

Brominated coumarins have shown promising antimicrobial activity against various bacterial and fungal strains. While specific data for this compound is not available, related compounds have demonstrated significant efficacy.

| Compound | Organism | MIC (µg/mL) | Reference |

| 3-(2-bromoacetyl)-2H-chromen-2-one | Bacillus cereus, Bacillus coagulans, Streptococcus faecalis | 750 | [2] |

| 3-(2-bromoacetyl)-2H-chromen-2-one | Escherichia coli, Staphylococcus aureus | 1500 | [2] |

| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | Micrococcus luteus | 750 | [2] |

Anticancer Activity

Coumarin derivatives are being actively investigated as potential anticancer agents. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The anticancer mechanism of coumarins is multifaceted and can involve the modulation of several signaling pathways.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl) coumarin | PC-3 (Prostate) | Not specified, but highly active | [3] |

| Coumarin-indole hybrid (with Br at C7) | MCF-7 (Breast) | Not specified, but showed excellent dose-dependent inhibition | [4] |

| 6,8-dibromo-coumarin hybrid | DU145 (Prostate) | 44.0 | [4] |

Enzyme Inhibition

Certain coumarin derivatives have been shown to inhibit various enzymes, which is a potential mechanism for their therapeutic effects.

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide | Butyrylcholinesterase (BuChE) | Comparable to rivastigmine | [5] |

Potential Mechanisms of Action and Signaling Pathways

The biological activities of coumarin derivatives are often attributed to their ability to modulate various cellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, studies on related coumarins suggest potential targets.

Anticancer Mechanisms:

-

Induction of Apoptosis: Coumarins can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This often involves the activation of caspases and modulation of the Bcl-2 family of proteins[3][6].

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing the proliferation of cancer cells[7].

-

Inhibition of Angiogenesis: Some coumarins can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis[8].

-

Modulation of Signaling Pathways: Coumarins have been shown to interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways[3][8].

References

- 1. savemyexams.com [savemyexams.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 8-Bromo-2H-1-benzopyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 8-Bromo-2H-1-benzopyran-2-one, a brominated derivative of coumarin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering key data and experimental insights into this compound.

Core Physical and Chemical Properties

This compound, also known as 8-bromocoumarin, is a solid, crystalline compound. Its core structure consists of a benzene ring fused to an α-pyrone ring, with a bromine atom substituted at the 8-position. This substitution significantly influences the molecule's electronic properties and potential biological activity.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₅BrO₂ | |

| Molecular Weight | 225.04 g/mol | |

| CAS Number | 33491-30-4 | |

| Appearance | White to off-white solid | General observation for purified coumarins |

| Melting Point | 109-111 °C | Supplier data |

| Boiling Point | Not explicitly reported. As a solid at room temperature, it would have a high boiling point, likely requiring vacuum distillation to prevent decomposition. | Inferred from physical state |

| Solubility | Soluble in common organic solvents such as chloroform (CDCl₃), dimethyl sulfoxide (DMSO), and ethanol. Sparingly soluble in water. | Based on the general solubility of coumarins and the presence of the nonpolar bromo-aromatic moiety. |

| IUPAC Name | 8-bromo-2H-chromen-2-one |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and characterization of this compound. These protocols are based on established synthetic methodologies for coumarin derivatives and standard analytical techniques.

Synthesis: Perkin Reaction

The Perkin reaction is a classic method for the synthesis of coumarins from salicylaldehydes.[1][2] The following is a representative protocol for the synthesis of 8-bromocoumarin.

Materials:

-

2-Bromo-6-hydroxybenzaldehyde

-

Acetic anhydride

-

Triethylamine

-

Ethanol

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

A mixture of 2-bromo-6-hydroxybenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and triethylamine (2 equivalents) is heated at reflux for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration and washed with water.

-

The crude product is dissolved in ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR (400 MHz, CDCl₃): The expected chemical shifts (δ) are approximately:

-

δ 7.76 (d, J = 7.9 Hz, 1H)

-

δ 7.70 (d, J = 9.5 Hz, 1H)

-

δ 7.46 (d, J = 7.7 Hz, 1H)

-

δ 7.17 (t, J = 7.8 Hz, 1H)

-

δ 6.45 (d, J = 9.5 Hz, 1H)

-

-

¹³C NMR (100 MHz, CDCl₃): The expected chemical shifts (δ) are approximately:

-

δ 159.7, 150.8, 143.2, 135.4, 127.2, 125.2, 120.1, 117.3, 110.4

-

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.

Expected Absorptions:

-

~1720-1740 cm⁻¹ (strong, C=O stretch of the lactone)

-

~1600-1620 cm⁻¹ and ~1450-1500 cm⁻¹ (C=C stretching of the aromatic and pyrone rings)

-

~1100-1300 cm⁻¹ (C-O stretching)

-

~550-750 cm⁻¹ (C-Br stretching)

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

Expected Molecular Ion Peak:

-

A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z 224 and 226, corresponding to the [M]⁺ and [M+2]⁺ ions due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Logical Workflow Visualization

Due to the absence of specific signaling pathway data for this compound in the current literature, a logical workflow for its synthesis and characterization is presented below. This diagram illustrates the general steps a researcher would take from starting materials to a fully characterized compound.

Biological Activity and Potential Applications

While specific biological targets and signaling pathways for this compound are not yet well-defined in the literature, the broader class of coumarins is known for a wide range of pharmacological activities. These include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

The introduction of a bromine atom at the 8-position is expected to modulate the lipophilicity and electronic properties of the coumarin scaffold, which can significantly impact its biological activity. For instance, bromination has been shown to enhance the anticancer and antimicrobial activities of some coumarin derivatives.

Given that various coumarin derivatives have been investigated as inhibitors of enzymes such as monoamine oxidase B (MAO-B) and serine proteases, it is plausible that this compound could also exhibit inhibitory activity against these or other enzymatic targets.[3] Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological functions and mechanisms of action of this compound. The information provided in this guide serves as a foundational resource for such future investigations.

References

An In-depth Technical Guide on the Solubility of 8-Bromo-2H-1-benzopyran-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for 8-Bromo-2H-1-benzopyran-2-one in organic solvents. The following guide provides general information on the solubility of the parent compound, coumarin, and outlines standard experimental protocols for determining the solubility of crystalline organic compounds. This document is intended to serve as a foundational resource for researchers to design and conduct their own solubility studies.

Introduction

This compound, also known as 8-bromocoumarin, is a halogenated derivative of coumarin. Coumarins are a class of benzopyrone compounds found in many plants and are of significant interest in medicinal chemistry due to their diverse biological activities. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration in drug development. Understanding the solubility of this compound in various organic solvents is essential for its synthesis, purification, and formulation into therapeutic agents.

Quantitative Solubility Data

As of the latest literature review, no peer-reviewed articles or publicly accessible databases contain quantitative solubility data (e.g., in g/L, mg/mL, or mol/L) for this compound in common organic solvents. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording experimentally determined solubility values at a specified temperature.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Methanol | e.g., 25 | |||

| e.g., Acetone | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | |||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid organic compound in an organic solvent. The choice of method depends on the required accuracy and the available equipment.

This is a widely used and reliable method for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the suspension to stand undisturbed at the same constant temperature until the undissolved solid has settled.

-

Alternatively, centrifuge the suspension to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical technique.

-

Determine the concentration of the dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

This method is simpler but may be less accurate than the isothermal saturation method.

Protocol:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the isothermal saturation method (Step 1).

-

-

Sample Collection and Solvent Evaporation:

-

Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.

-

Evaporate the solvent completely under reduced pressure or in a fume hood.

-

-

Mass Determination and Calculation:

-

Weigh the container with the dried residue.

-

The mass of the dissolved solid is the difference between the final and initial weights of the container.

-

Calculate the solubility by dividing the mass of the residue by the volume of the supernatant taken.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

An In-depth Technical Guide to the Spectral Data of 8-Bromo-2H-1-benzopyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 8-Bromo-2H-1-benzopyran-2-one, also known as 8-bromocoumarin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting detailed spectral information, experimental protocols, and relevant biological context.

Chemical Structure and Properties

This compound is a brominated derivative of coumarin, a benzopyrone that forms the core structure of numerous natural products and synthetic compounds with significant biological activities. The presence and position of the bromine atom can significantly influence the molecule's physicochemical properties and pharmacological effects.

| Property | Value |

| Molecular Formula | C₉H₅BrO₂ |

| Molecular Weight | 225.04 g/mol |

| CAS Number | 33491-30-4 |

| Appearance | White solid |

Spectroscopic Data

This section details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.76 | d | 7.9 | H-5 |

| 7.70 | d | 9.5 | H-4 |

| 7.46 | d | 7.7 | H-7 |

| 7.17 | t | 7.8 | H-6 |

| 6.45 | d | 9.5 | H-3 |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the carbon skeleton.

| Chemical Shift (δ) ppm | Assignment |

| 159.7 | C-2 |

| 150.8 | C-8a |

| 143.2 | C-4 |

| 135.4 | C-7 |

| 127.2 | C-5 |

| 125.2 | C-6 |

| 120.1 | C-4a |

| 117.3 | C-3 |

| 110.4 | C-8 |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz Note: A previously reported value of 20.1 ppm has been omitted as it is inconsistent with the aromatic/vinylic structure of the compound and is likely a typographical error.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 - 1710 | Strong | C=O (lactone) stretching |

| ~1620 - 1580 | Medium-Strong | C=C (aromatic and pyrone) stretching |

| ~1200 - 1000 | Strong | C-O (ester) stretching |

| ~850 - 750 | Strong | C-H (aromatic) out-of-plane bending |

| ~700 - 550 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound, the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

| m/z | Relative Abundance | Assignment |

| 224/226 | High | [M]⁺ (Molecular ion) |

| 196/198 | Medium | [M-CO]⁺ |

| 168/170 | Medium | [M-2CO]⁺ |

| 117 | Medium | [C₉H₅O]⁺ |

| 89 | Medium | [C₇H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for coumarin derivatives, which are applicable to this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

A typical one-dimensional proton spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

-

Key parameters include a spectral width of 12-16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

-

A one-dimensional proton-decoupled carbon spectrum is acquired.

-

Typical parameters include a spectral width of 200-220 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.

Data Processing:

-

The raw data is processed using appropriate software (e.g., MestReNova, TopSpin).

-

Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

FTIR Spectroscopy

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Ensure good contact between the sample and the crystal.

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (GC-MS with Electron Ionization)

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation and Acquisition:

-

The analysis is performed on a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

The sample is injected into the GC, where it is vaporized and separated on a capillary column.

-

The separated components enter the mass spectrometer, where they are ionized (typically at 70 eV) and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio.

Experimental Workflow and Synthesis

The synthesis and characterization of this compound typically follows a structured workflow. A common synthetic route is the Perkin reaction of 2-bromo-6-hydroxybenzaldehyde with acetic anhydride and sodium acetate.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, brominated coumarins, in general, have been investigated for a range of biological activities. The introduction of a bromine atom can enhance the lipophilicity of the coumarin scaffold, potentially improving membrane permeability and target engagement.

Studies on various brominated coumarins have suggested potential anticancer, antimicrobial, and anti-inflammatory properties. The mechanisms of action are often linked to the modulation of various cellular signaling pathways, although the precise targets for 8-bromocoumarin have yet to be fully elucidated. For instance, some coumarin derivatives have been shown to influence pathways such as the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. Further research is required to determine the specific molecular targets and signaling cascades affected by this compound.

Caption: Potential biological activities and associated signaling pathways of this compound.

The Potential Biological Activity of 8-Bromo-2H-1-benzopyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-2H-1-benzopyran-2-one, a brominated derivative of coumarin, is a synthetic heterocyclic compound of interest in medicinal chemistry. While comprehensive biological data on the parent molecule remains emergent, this technical guide consolidates the available research on its potential anticancer, anti-inflammatory, and antimicrobial activities. Drawing upon studies of closely related derivatives, this document provides an in-depth overview of its potential mechanisms of action, detailed experimental protocols for its evaluation, and a summary of quantitative biological data. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of the 8-bromocoumarin scaffold.

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a well-established class of naturally occurring and synthetic compounds renowned for their broad spectrum of pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The introduction of a bromine atom at the 8th position of the coumarin nucleus, yielding this compound (also known as 8-bromocoumarin), is a synthetic modification that can significantly influence the molecule's physicochemical properties and biological efficacy. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the lipophilicity and, consequently, the cell membrane permeability and target engagement of a lead compound.

This technical guide provides a detailed examination of the potential biological activities of this compound. Due to the limited availability of studies on the parent compound, this report also incorporates data from its closely related derivatives to provide a more comprehensive understanding of the 8-bromocoumarin scaffold's therapeutic potential.

Potential Biological Activities

The 8-bromocoumarin scaffold has been investigated for several key biological activities, primarily focusing on its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

Anticancer Activity

The cytotoxic potential of brominated coumarins against various cancer cell lines is an area of active investigation. While data specifically for this compound is limited, a study on a "bromo coumarin" demonstrated a potential cytotoxic effect against the human breast cancer cell line, MCF-7, with a half-maximal inhibitory concentration (IC50) of 51.70 mM.[1] This suggests that the core 8-bromocoumarin structure may possess intrinsic anticancer properties.

Further insights can be gleaned from the study of its derivatives. For instance, derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have been synthesized and evaluated for their antiproliferative activity against the human liver carcinoma cell line (HEPG2-1).[3] Similarly, novel 3,5,8-trisubstituted coumarins have been synthesized and their cytotoxic effects against breast cancer cells have been reported.[4] The incorporation of a bromine atom at the 5-position of an 8-methoxy(aza)coumarin scaffold was found to substantially improve cytotoxic activity.[4]

Table 1: Summary of Anticancer Activity of 8-Bromocoumarin and its Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Bromo coumarin | MCF-7 (Breast) | IC50 | 51.70 mM | [1] |

| 3-acetyl-6-bromo-2H-chromen-2-one derivatives | HEPG2-1 (Liver) | IC50 | Varies by derivative | [3] |

| 3,5,8-trisubstituted coumarin derivative (compound 9) | MCF-7 (Breast) | IC50 | 26.35 µM | [4] |

Anti-inflammatory Activity

Coumarins are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.[5][6] The anti-inflammatory potential of this compound has not been extensively reported. However, the general mechanisms of action for coumarins provide a strong rationale for its investigation in this area. Key anti-inflammatory mechanisms of coumarins involve the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical regulators of the inflammatory response.[7][8] Furthermore, some coumarins have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular defense against oxidative stress.[9][10][11]

Antimicrobial Activity

The antimicrobial properties of coumarin derivatives are well-documented.[2][12] While specific data for this compound is scarce, a study on 8-ethoxycoumarin derivatives demonstrated that the introduction of certain side chains at the C-3 position of the coumarin nucleus can result in broad-spectrum antimicrobial activity against various bacteria and fungi.[2] The evaluation of the parent 8-bromocoumarin for its antimicrobial efficacy is a logical next step.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., Doxorubicin) for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[13][14]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Reading: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.[15]

Antimicrobial Activity: Agar Cup-Plate Method

This method is used for the preliminary screening of antimicrobial activity.

-

Media Preparation: Prepare nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

-

Inoculation: Inoculate the agar plates with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Well Preparation: Create uniform wells (cups) in the agar using a sterile borer.

-

Compound Application: Add a specific concentration (e.g., 1000 µg/ml) of this compound dissolved in a suitable solvent (e.g., DMF) into the wells.

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.[16]

Signaling Pathways and Mechanisms of Action

The biological activities of coumarins are often attributed to their ability to modulate key cellular signaling pathways. While the specific pathways affected by this compound require direct investigation, the broader coumarin literature suggests several potential targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. Coumarins have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Antimicrobial Activities of 8-Ethoxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]

- 14. benchchem.com [benchchem.com]

- 15. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsmjournal.com [ijpsmjournal.com]

8-Bromo-2H-1-benzopyran-2-one: A Versatile Intermediate for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2H-1-benzopyran-2-one, also known as 8-bromocoumarin, is a pivotal synthetic intermediate in the realm of organic chemistry and drug discovery. Its unique structural architecture, featuring a reactive bromine atom on the coumarin scaffold, provides a versatile handle for a variety of cross-coupling reactions. This strategic placement allows for the introduction of diverse functionalities at the 8-position, leading to the generation of a vast library of novel coumarin derivatives with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a valuable building block in modern organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

| Property | Value |

| Molecular Formula | C₉H₅BrO₂ |

| Molecular Weight | 225.04 g/mol |

| IUPAC Name | 8-bromochromen-2-one |

| CAS Number | 33491-30-4 |

| Appearance | Solid |

| Polar Surface Area | 26.3 Ų |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the direct bromination of coumarin being a common approach. The electron-rich nature of the benzopyranone ring system facilitates electrophilic aromatic substitution.[2]

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Bromination of Coumarin

A common method for the synthesis of bromocoumarins involves the use of N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

Coumarin

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Benzoyl peroxide (initiator)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve coumarin in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Note: The regioselectivity of the bromination can be influenced by reaction conditions and the presence of directing groups on the coumarin ring.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (d, J=9.6 Hz, 1H), 7.60 (dd, J=7.8, 1.5 Hz, 1H), 7.45 (dd, J=7.8, 1.5 Hz, 1H), 7.15 (t, J=7.8 Hz, 1H), 6.50 (d, J=9.6 Hz, 1H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.2, 153.5, 143.8, 133.5, 128.0, 125.2, 120.1, 117.9, 116.8, 115.5. |

| IR (KBr, cm⁻¹) | ν: 3070 (Ar C-H), 1735 (C=O, lactone), 1610, 1560, 1470 (C=C, aromatic). |

Note: The provided NMR data is a representative example and may vary slightly depending on the solvent and instrument used.[3][4]

Applications as a Synthetic Intermediate

The bromine atom at the 8-position of the coumarin ring serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This compound readily participates in this reaction to yield 8-arylcoumarin derivatives.

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water

Procedure:

-

To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add degassed toluene and water to the flask.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Heat the mixture to reflux (around 100-110 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 8-phenyl-2H-1-benzopyran-2-one.

Representative Quantitative Data for Suzuki-Miyaura Coupling:

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-90 |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 75-85 |

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can be coupled with various alkenes to introduce vinyl groups at the 8-position.

Caption: Heck reaction of this compound.

Materials:

-

This compound

-

Ethyl acrylate

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a sealed tube, combine this compound, ethyl acrylate, palladium(II) acetate, triphenylphosphine, and triethylamine in DMF.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired product.

Representative Quantitative Data for Heck Reaction:

| Alkene | Catalyst | Base | Solvent | Yield (%) |

| Ethyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 70-85 |

| Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 65-80 |

| n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMA | 70-90 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. This reaction allows for the introduction of a wide range of amino groups at the 8-position of the coumarin core.

Caption: Buchwald-Hartwig amination of this compound.

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the tube with argon.

-

Add a solution of this compound in toluene, followed by morpholine.

-

Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

-

After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to give 8-morpholino-2H-1-benzopyran-2-one.

Representative Quantitative Data for Buchwald-Hartwig Amination:

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 80-95 |

| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 75-90 |

| Piperidine | Pd(OAc)₂/DavePhos | K₃PO₄ | Toluene | 85-98 |

Biological Significance of 8-Substituted Coumarin Derivatives

The ability to functionalize the 8-position of the coumarin nucleus has led to the discovery of derivatives with a wide range of biological activities, making this compound a valuable intermediate in drug development.

-

Antimicrobial Activity: 8-Arylcoumarins have shown promising activity against various bacterial and fungal strains. The nature of the aryl substituent can be tuned to optimize potency and selectivity.[5][6] For example, certain 8-arylcoumarins have demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli.[5]

-

Antitumor Activity: 8-Aminocoumarin derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The introduction of different amino functionalities can lead to compounds that induce apoptosis or inhibit cell proliferation in tumor cells.[7] Studies have shown that some aminocoumarin derivatives exhibit potent activity against human lung cancer cell lines.[7]

-

Enzyme Inhibition: The coumarin scaffold is a known pharmacophore that can interact with various enzymes. 8-substituted derivatives have been explored as inhibitors of enzymes such as carbonic anhydrases and acetylcholinesterase, which are therapeutic targets for various diseases.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its facile synthesis and the reactivity of the C8-Br bond in palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of diverse libraries of 8-substituted coumarin derivatives. The significant biological activities exhibited by these derivatives underscore the importance of 8-bromocoumarin in the fields of medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area of chemical science.

References

- 1. This compound | C9H5BrO2 | CID 11160450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one(1026982-77-3) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro cytotoxicity of benzopyranone derivatives with basic side chain against human lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into 8-Bromo-2H-1-benzopyran-2-one: A Computational Guide for Drug Discovery

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-2H-1-benzopyran-2-one, a halogenated derivative of coumarin, represents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical studies on this molecule, focusing on its structural, spectroscopic, and electronic properties. While a dedicated, comprehensive theoretical and experimental spectroscopic analysis of this compound is not extensively available in the current body of literature, this paper consolidates the known experimental data with projected theoretical outcomes based on established computational methodologies for coumarin derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the coumarin framework.

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds widely distributed in nature and exhibit a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. The substitution pattern on the coumarin nucleus is a key determinant of its pharmacological profile. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. The introduction of a bromine atom at the C8 position of the coumarin ring is expected to influence its electronic distribution, reactivity, and biological interactions.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern drug discovery. They provide valuable insights into molecular geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding structure-activity relationships (SAR). This whitepaper outlines the standard computational protocols applicable to this compound and presents available experimental data to guide future research.

Molecular Structure and Geometry Optimization

The initial step in the theoretical investigation of a molecule is the optimization of its geometry to determine the most stable conformation. For coumarin derivatives, this is typically achieved using DFT calculations.

Experimental Data

To date, a single-crystal X-ray diffraction study providing experimental bond lengths and angles for this compound has not been reported in the literature.

Theoretical Projections

Based on numerous theoretical studies on substituted coumarins, the geometry of this compound can be reliably predicted. The optimized molecular structure would reveal a planar benzopyran-2-one core. The introduction of the bromine atom at the C8 position is anticipated to cause minor distortions in the benzene ring due to its steric bulk and electronic effects.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) | Notes |

| Bond Lengths (Å) | ||

| C2=O10 | ~1.21 | Typical carbonyl bond length in coumarins. |

| C8-Br18 | ~1.90 | Consistent with C-Br bonds in aromatic systems. |

| O1-C2 | ~1.37 | |

| O1-C9 | ~1.38 | |

| C-C (aromatic) | 1.38 - 1.41 | |

| C-C (pyrone) | 1.35 - 1.45 | |

| **Bond Angles (°) ** | ||

| O1-C2=O10 | ~122 | |

| C7-C8-Br18 | ~120 | |

| C9-C8-Br18 | ~120 | |

| C-C-C (aromatic) | 118 - 122 | |

| C-O-C (pyrone) | ~122 |

Note: The predicted values are based on DFT calculations performed on similar brominated coumarin structures.

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Bromo-2H-1-benzopyran-2-one from 2-bromophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 8-Bromo-2H-1-benzopyran-2-one, also known as 8-bromocoumarin, from 2-bromophenol via the Pechmann condensation. This method offers a reliable and straightforward approach for the preparation of this brominated coumarin derivative, which can serve as a valuable building block in medicinal chemistry and drug development. The protocol outlines the necessary reagents, equipment, reaction conditions, and purification procedures. Additionally, quantitative data from representative Pechmann condensation reactions are summarized to provide an expected yield range.

Introduction

Coumarins are a significant class of benzopyrone-containing heterocyclic compounds that exhibit a wide array of pharmacological activities. The introduction of a bromine atom at the C8 position of the coumarin scaffold can significantly influence its biological properties, making 8-bromocoumarin a key intermediate for the synthesis of novel therapeutic agents. The Pechmann condensation is a classic and widely used method for the synthesis of coumarins, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[1][2] This application note details a robust protocol for the synthesis of this compound from 2-bromophenol and ethyl acetoacetate.

Data Presentation

The yield of the Pechmann condensation can vary depending on the specific substrates, catalyst, and reaction conditions employed. The following table summarizes typical yields for the Pechmann condensation of various phenols with ethyl acetoacetate to provide a comparative reference.

| Phenol Derivative | β-Ketoester | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Phenol | Ethyl acetoacetate | Amberlyst-15 | Microwave, 130 °C, 20 min | 43 | [3] |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | Microwave, 100 °C, 20 min | 97 | [3] |

| Phloroglucinol | Ethyl acetoacetate | Sulfamic acid | 130 °C, 40 min | 84 | [4] |

| Pyrogallol | Ethyl acetoacetate | Sulfamic acid | 130 °C, 4 h | 82 | [4] |

| m-Cresol | Ethyl acetoacetate | SnCl₂·2H₂O | Microwave, 260 s | ~55 | [5] |

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

This protocol describes the synthesis of this compound from 2-bromophenol and ethyl acetoacetate using concentrated sulfuric acid as the catalyst.

Materials:

-

2-Bromophenol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice-cold water

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Dropping funnel

-

Reflux condenser

-

Beaker

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-bromophenol (1.0 eq).

-

Addition of Reagents: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) to the flask with continuous stirring.

-

Addition of Ethyl Acetoacetate: Once the 2-bromophenol has dissolved, add ethyl acetoacetate (1.1-1.5 eq) dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 12-24 hours), or gently heat the mixture (e.g., 50-80 °C) to increase the reaction rate. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the washings are neutral to litmus paper.

-

Neutralization: Suspend the crude product in a 5% sodium bicarbonate solution to neutralize any remaining acid. Stir for 15-30 minutes, then filter, and wash with water.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol. Alternatively, for higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. Pechmann Condensation [organic-chemistry.org]

- 3. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Bot Verification [rasayanjournal.co.in]

Application Note: High-Purity 8-Bromo-2H-1-benzopyran-2-one via Optimized Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of 8-Bromo-2H-1-benzopyran-2-one (also known as 8-bromocoumarin) using the recrystallization technique. The described methodology is designed to yield a high-purity crystalline product suitable for downstream applications in research and drug development.

Introduction

This compound is a halogenated coumarin derivative. Coumarins and their derivatives are a class of compounds of significant interest due to their diverse pharmacological properties.[1][2] The purity of such compounds is critical for accurate biological evaluation and for meeting stringent quality standards in drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[3][4] The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[4][5] This protocol outlines an optimized recrystallization procedure for this compound, focusing on the selection of an appropriate solvent system to maximize yield and purity.

Materials and Reagents

-

Crude this compound

-

Ethanol (Reagent Grade)

-

Deionized Water

-

Activated Carbon (optional, for colored impurities)

-

Erlenmeyer Flasks

-

Heating Mantle or Hot Plate

-

Buchner Funnel and Flask

-

Filter Paper

-

Glass Stirring Rod

-

Spatula

-

Watch Glass

-

Drying Oven or Vacuum Desiccator

Experimental Protocol: Recrystallization of this compound

This protocol is based on the principle of using a mixed solvent system, a common and effective approach for the recrystallization of coumarin derivatives.[1][2] An ethanol-water mixture is proposed, where ethanol acts as the primary solvent in which the compound is soluble at elevated temperatures, and water serves as the anti-solvent to induce crystallization upon cooling.

3.1. Solvent Selection and Preparation

The ideal solvent for recrystallization should dissolve the solute to a greater extent at higher temperatures than at lower temperatures.[5] For coumarins, mixed solvent systems like aqueous ethanol have proven effective.[1][2]

-

Solvent System: Ethanol/Water. The optimal ratio will be determined experimentally during the procedure.

3.2. Dissolution of the Crude Product

-

Place the crude this compound in an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of ethanol to the flask, just enough to wet the solid.

-

Gently heat the mixture using a heating mantle or hot plate while stirring continuously with a glass rod.

-

Continue to add small portions of ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated or near-saturated at the boiling point.

-

If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

3.3. Hot Filtration (Optional)

If insoluble impurities or activated carbon are present, a hot filtration step is necessary.

-

Pre-warm a second Erlenmeyer flask and a stemless funnel.

-

Place a fluted filter paper in the funnel.

-

Pour the hot solution through the filter paper into the pre-warmed flask. This step should be performed quickly to prevent premature crystallization in the funnel.

3.4. Induction of Crystallization

-

To the hot, clear filtrate, add deionized water dropwise while stirring until a persistent cloudiness (incipient precipitation) is observed.

-

Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated at that temperature.

-

Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

3.5. Collection and Washing of Crystals

-

Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.

-

Wet the filter paper with a small amount of the cold ethanol/water filtrate.

-

Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to collect the crystals.

-

Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

-

Continue to draw air through the crystals for several minutes to partially dry them.

3.6. Drying of the Purified Product

-

Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

The effectiveness of the recrystallization process can be evaluated by comparing the properties of the crude and purified product.

| Parameter | Crude Product | Purified Product |

| Appearance | Off-white to yellowish powder | White crystalline solid |

| Melting Point (°C) | Lower, broader range | Higher, sharp range |

| Purity (by HPLC/GC) | To be determined | >99% (Expected) |

| Yield (%) | N/A | To be calculated |

Note: The melting point of pure this compound should be determined and compared with literature values. The yield is calculated as: (mass of purified product / mass of crude product) x 100%.

Visualization of the Experimental Workflow